REACTION_SMILES
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[C:3](=[O:4])([c:5]1[cH:6][cH:7][cH:8][cH:9][cH:10]1)[O:11][c:12]1[cH:13][cH:14][c:15]([O:18][c:19]2[n:20][cH:21][n:22][c:23]3[cH:24][c:25]([O:31][CH3:32])[c:26]([O:29][CH3:30])[cH:27][c:28]23)[cH:16][cH:17]1.[CH3:35][OH:36].[Cl-:33].[NH4+:34].[Na+:2].[OH-:1]>>[OH:11][c:12]1[cH:13][cH:14][c:15]([O:18][c:19]2[n:20][cH:21][n:22][c:23]3[cH:24][c:25]([O:31][CH3:32])[c:26]([O:29][CH3:30])[cH:27][c:28]23)[cH:16][cH:17]1
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Name
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COc1cc2ncnc(Oc3ccc(OC(=O)c4ccccc4)cc3)c2cc1OC
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cc2ncnc(Oc3ccc(OC(=O)c4ccccc4)cc3)c2cc1OC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[NH4+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
|
|
Type
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product
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Smiles
|
COc1cc2ncnc(Oc3ccc(O)cc3)c2cc1OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |